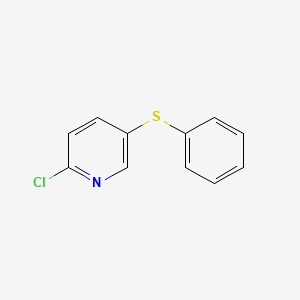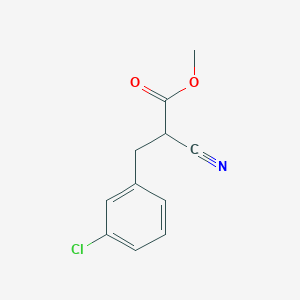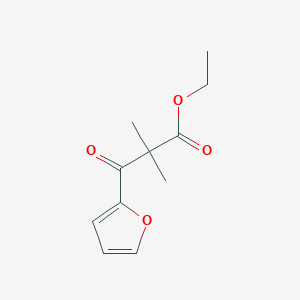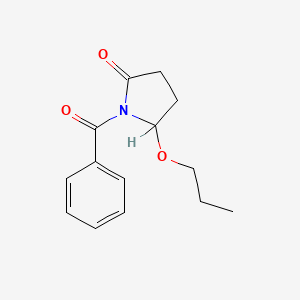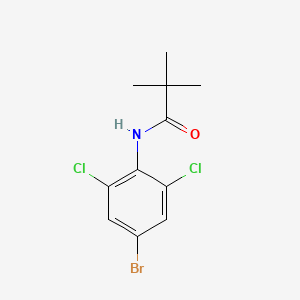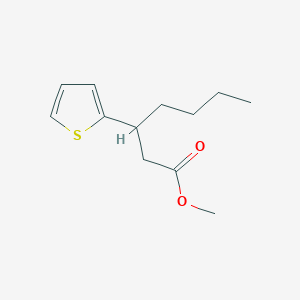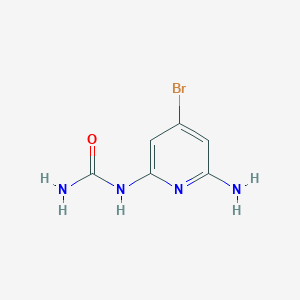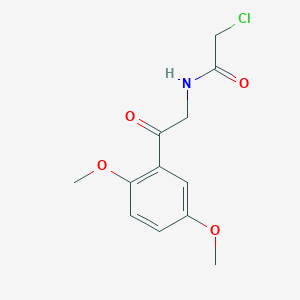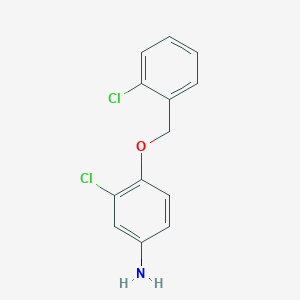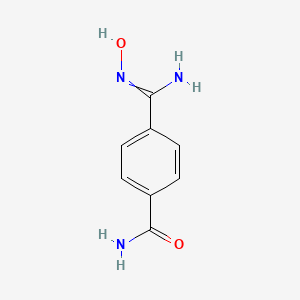
4-(-N'-hydroxycarbamimidoyl)benzamide
Overview
Description
4-(-N'-hydroxycarbamimidoyl)benzamide is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of benzamide, characterized by the presence of an amino group and a hydroxyimino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(-N'-hydroxycarbamimidoyl)benzamide typically involves the condensation of 4-aminobenzamide with hydroxylamine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(-N'-hydroxycarbamimidoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, resulting in different amine derivatives.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various oximes, nitroso compounds, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(-N'-hydroxycarbamimidoyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(-N'-hydroxycarbamimidoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may act as an inhibitor of serine proteases, affecting processes such as inflammation and coagulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: A precursor in the synthesis of 4-(-N'-hydroxycarbamimidoyl)benzamide, with similar chemical properties but lacking the hydroxyimino group.
4-Methylbenzamide: Another benzamide derivative with a methyl group instead of the amino and hydroxyimino groups.
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: A more complex derivative with additional functional groups and potential biological activities.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
4-(N'-hydroxycarbamimidoyl)benzamide |
InChI |
InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12) |
InChI Key |
AZTOWTOBHDLODP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
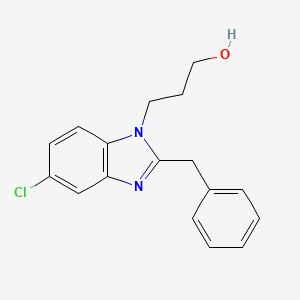
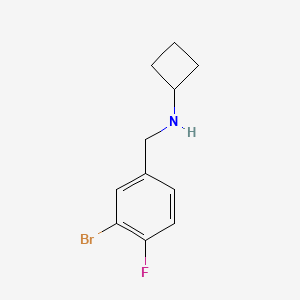
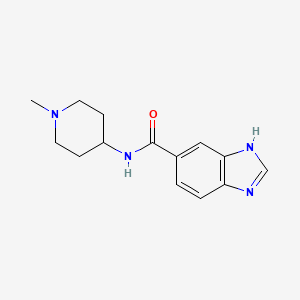
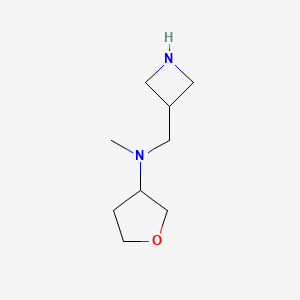
![6-Iodo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8327169.png)
